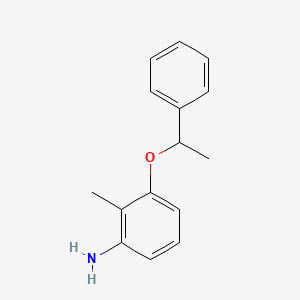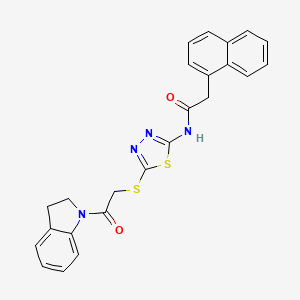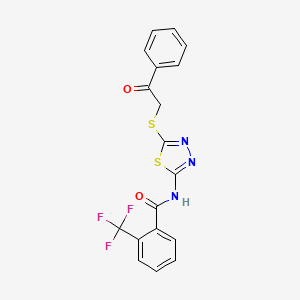
2-Methyl-3-(1-phenylethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1-phenylethoxy)aniline is a chemical compound with the CAS Number: 1410140-63-4 . It has a molecular weight of 227.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
Electrochemical and Spectroscopic Characterization
2-Methyl-3-(1-phenylethoxy)aniline, as a derivative of aniline, is relevant in studies related to electropolymerized aniline films. For instance, electropolymerized aniline and metalloporphyrin films have been characterized using electrochemical and resonance Raman spectroscopy. These films exhibit unique absorption spectra and Raman bands indicative of para-substituted aniline units, useful in studying the electrochemical and spectroscopic properties of such polymers (Macor, Su, Miller, & Spiro, 1987).
Sensor Applications
Polyaniline, a polymer related to aniline derivatives, has been used in sensor applications due to its pH-dependent properties and proton-coupled redox chemistry. This includes the development of nonenzymatic glucose sensors, which exploit the inductive effect of reactive substituents on the pKa of polyaniline (Shoji & Freund, 2001).
Conductive Polymers
Polyaniline (PANI), closely related to aniline derivatives, has been intensively investigated for various applications like alternative energy sources, erasable optical information storage, non-linear optics, and membranes. Understanding the polymerization and transformation processes of polyaniline provides insights into its redox behavior, which is crucial for these applications (Gospodinova & Terlemezyan, 1998).
Wastewater Treatment
Aniline derivatives have also been studied in the context of wastewater treatment. For example, the electrochemical method known as peroxi-coagulation, which involves the degradation of aniline in acidic solutions, demonstrates the potential for removing organic contaminants from wastewater (Brillas, Sauleda, & Casado, 1997).
Environmental and Biological Studies
The environmental and biological interactions of aniline derivatives are also of interest. Studies on protein-bound aminoazo dyes formed from derivatives of aniline have provided insights into the metabolic processing of these compounds and their potential effects on biological systems (Miller & Miller, 1949).
Novel Materials and Catalysis
Aniline derivatives play a role in the synthesis of novel materials and in catalysis. For instance, the synthesis of processible conjugated polymers, including polyaniline, has led to applications in 'plastics electronics' and other high-tech areas. These materials demonstrate unique conductivity and structural properties (Pron & Rannou, 2002).
特性
IUPAC Name |
2-methyl-3-(1-phenylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVPJELDXUYHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2588379.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)


![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)
